

Health and safety information for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

Cat. No.: B158976

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety guidance. Always consult the official SDS for the most current and comprehensive safety information before handling this chemical.

Chemical Identification and Physical Properties

3-(Acryloyloxy)-2-hydroxypropyl methacrylate is a monomer used in the synthesis of polymers for various applications, including in the biomedical field.^[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

Property	Value	Reference
CAS Number	1709-71-3	[1] [2]
Molecular Formula	C10H14O5	[3] [4]
Molecular Weight	214.22 g/mol	[1] [2]
Density	1.14 g/mL at 25 °C	[1] [4] [5]
Refractive Index (n20/D)	1.473	[1] [4] [5]
Flash Point	113 °C (235.4 °F) - closed cup	[1]
Boiling Point	301.7 °C at 760 mmHg	[4]
Vapor Pressure	0.000101 mmHg at 25°C	[4]
Water Solubility	Insoluble	[4] [5]
Appearance	Clear, mobile liquid	[6]
Storage Temperature	2-8°C	[1] [4] [5]

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[1] [3]
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage.[1][3]
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction.[1][3]
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.[3]
Hazardous to the Aquatic Environment, long-term hazard	Category 2	H411: Toxic to aquatic life with long lasting effects.[7]

Signal Word: Danger[[1](#)]

Toxicological Information

Toxicological data is crucial for assessing the potential health risks associated with exposure. While specific data for **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** is limited, information for the closely related compound 2-hydroxypropyl methacrylate (HPMA) provides valuable insights.

Toxicological Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 2000 mg/kg bw	[8]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 5000 mg/kg bw	[8]
Skin Irritation	-	Dermal	Causes skin irritation.	[1][3]
Eye Irritation	-	Ocular	Causes serious eye damage.	[1][3]
Skin Sensitization	-	Dermal	May cause an allergic skin reaction.	[1][3]

Experimental Protocols

The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used for key toxicological assessments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome (mortality or survival) determines the next step: dosing at a lower or higher dose level, or cessation of testing.
- Methodology:
 - Young, healthy adult rats are used.

- Following a fasting period, the substance is administered orally by gavage.
- A starting dose of 2000 mg/kg body weight is typically used for substances with low expected toxicity.
- Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Body weight is recorded weekly.
- A necropsy is performed on all animals at the end of the observation period.

Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

- Principle: The test substance is applied to the skin of a single animal, and the degree of irritation is observed and scored over a period of time.
- Methodology:
 - A single, healthy young adult albino rabbit is used for the initial test.
 - A small area of the animal's back is clipped free of fur.
 - A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the clipped skin under a gauze patch.
 - The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
 - After exposure, the patch is removed, and the skin is cleaned.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
 - If a corrosive effect is not observed, the response is confirmed in up to two additional animals.

Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test is designed to evaluate the potential of a substance to cause eye irritation or serious eye damage.

- Principle: The test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is scored and described.
- Methodology:
 - A single, healthy young adult albino rabbit is used for the initial test.
 - A dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.
 - The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
 - If a corrosive or severe irritant effect is not observed, the response is confirmed in up to two additional animals.

Skin Sensitization (OECD Guideline 429: Skin Sensitization: Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.

- Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of the ear following topical application of the test substance. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control.
- Methodology:
 - Young adult female mice of the CBA/Ca or CBA/J strain are used.

- The test substance is applied to the dorsal surface of each ear for three consecutive days.
- On day 6, a solution of 3H-methyl thymidine is injected intravenously.
- Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
- A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by scintillation counting.
- A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An $SI \geq 3$ is considered a positive response.

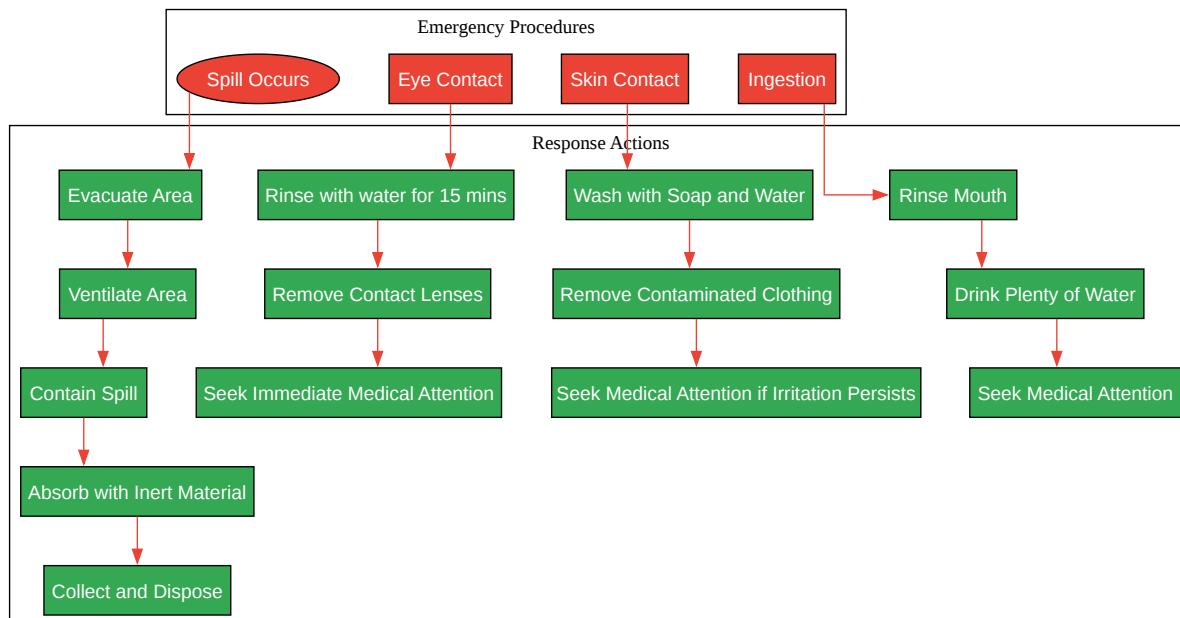
Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are critical to minimizing exposure risk.

Recommended Personal Protective Equipment (PPE)

[Click to download full resolution via product page](#)

Caption: Recommended PPE for handling the chemical.


Handling and Storage

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing vapors or mist.[7] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[7]
- Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[1][9] Keep container tightly closed. The recommended storage temperature is 2-8°C.[1][4][5] The product is stabilized with inhibitors to prevent polymerization; store away from conditions that could deplete the inhibitor.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Response Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for emergency procedures.

First-Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.^[9] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.^[7]

- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[\[9\]](#) If skin irritation or rash occurs, get medical advice/attention.[\[7\]](#) Remove and wash contaminated clothing before reuse.[\[7\]](#)
- Ingestion: Clean mouth with water and drink plenty of water afterwards.[\[9\]](#) If you feel unwell, get medical attention.[\[7\]](#)
- Inhalation: Move to fresh air. If symptoms persist, call a physician.

Spill and Leak Procedures

- Personal Precautions: Evacuate personnel to a safe area.[\[7\]](#) Ensure adequate ventilation.[\[9\]](#) Wear appropriate personal protective equipment.[\[7\]](#)
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[\[7\]](#)
- Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[\[9\]](#)

Stability and Reactivity

- Reactivity: Hazardous polymerization may occur upon depletion of the inhibitor or in the presence of heat.[\[9\]](#)
- Chemical Stability: Stable under recommended storage conditions.[\[7\]](#)
- Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[\[7\]](#)[\[9\]](#)
- Incompatible Materials: Strong oxidizing agents.[\[9\]](#)
- Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂) can be released upon thermal decomposition.[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. x-cellr8.com [x-cellr8.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. utu.fi [utu.fi]
- To cite this document: BenchChem. [Health and safety information for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158976#health-and-safety-information-for-3-acryloyloxy-2-hydroxypropyl-methacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com